molecular formula C10H11ClFNO B3434488 3-(3-Chloro-4-fluorophenoxy)pyrrolidine CAS No. 946726-78-9

3-(3-Chloro-4-fluorophenoxy)pyrrolidine

Cat. No. B3434488
M. Wt: 215.65 g/mol
InChI Key: ZBIMLTALLIXILW-UHFFFAOYSA-N
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Description

“3-(3-Chloro-4-fluorophenoxy)pyrrolidine” is a chemical compound with the IUPAC name 3-chloro-4-fluorophenyl 3-pyrrolidinyl ether . It has a molecular weight of 215.65 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11ClFNO/c11-9-5-7(1-2-10(9)12)14-8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular formula of C10H11ClFNO and a molecular weight of 215.65 . Further physical and chemical properties were not found in the sources I accessed.

Scientific Research Applications

Molecular Docking and QSAR Studies

Research has utilized molecular docking and quantitative structure-activity relationship (QSAR) studies to analyze the interactions and predictive biological activities of various compounds, including those structurally related to 3-(3-Chloro-4-fluorophenoxy)pyrrolidine, as potential c-Met kinase inhibitors. These studies help in understanding the molecular features contributing to high inhibitory activity and in developing predictive models for biological activity, aiding in drug design processes (Caballero et al., 2011).

Synthesis and Characterization of Novel Compounds

The synthesis, characterization, and reactivity studies of novel compounds, including those related to 3-(3-Chloro-4-fluorophenoxy)pyrrolidine, have been conducted to explore their potential applications in medicinal chemistry and material science. These studies involve detailed analysis using techniques like X-ray diffraction, NMR, and mass spectrometry, contributing to the development of new drugs and materials with improved properties (Murthy et al., 2017).

Chemical Synthesis and Reactivity

Chemical synthesis techniques have been employed to create derivatives and analogs of pyrrolidines, demonstrating their utility in preparing compounds for various applications, including agrochemicals and medicinal compounds. This area of research underscores the versatility and reactivity of pyrrolidine derivatives in chemical synthesis (Ghelfi et al., 2003).

Development of Chemosensors

Pyrrolidine derivatives have been investigated for their potential as chemosensors, with applications in detecting metal ions. This research highlights the importance of pyrrolidine-based compounds in developing sensors for environmental and biological monitoring (Maity & Govindaraju, 2010).

Biological and Pharmacological Applications

Studies on pyrrolidine derivatives also include exploration of their biological and pharmacological properties, such as their potential in targeted protein degradation. This research contributes to the understanding of how structural modifications, like hydroxylation and fluorination, affect molecular recognition and biological activity, offering pathways for the development of novel therapeutics (Testa et al., 2018).

Safety And Hazards

Safety data for “3-(3-Chloro-4-fluorophenoxy)pyrrolidine” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental release, it’s recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

3-(3-chloro-4-fluorophenoxy)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO/c11-9-5-7(1-2-10(9)12)14-8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIMLTALLIXILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401279470
Record name 3-(3-Chloro-4-fluorophenoxy)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401279470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-4-fluorophenoxy)pyrrolidine

CAS RN

946726-78-9
Record name 3-(3-Chloro-4-fluorophenoxy)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946726-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chloro-4-fluorophenoxy)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401279470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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